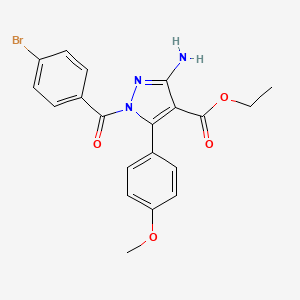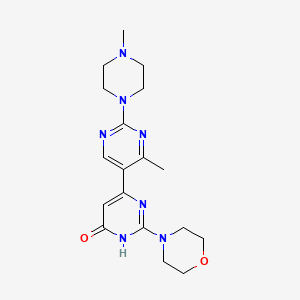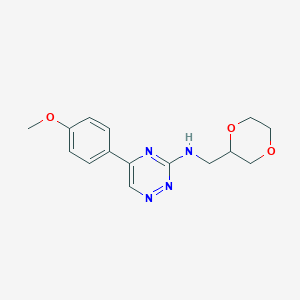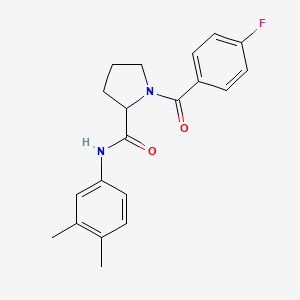
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone, also known as AEMP, is a pyrimidinone derivative that has been extensively studied for its potential applications in scientific research. AEMP is a small molecule that has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone may exert its biological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of inflammatory and immune responses. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and protect against oxidative stress. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to inhibit the growth of various cancer cell lines. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
实验室实验的优点和局限性
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to have various biological effects, including anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone can be used to study the NF-κB and Nrf2/ARE signaling pathways. However, there are also some limitations to using 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in lab experiments. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has a relatively short half-life and may require frequent dosing. In addition, the exact mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone is not fully understood, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. One potential direction is to further explore the mechanism of action of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone. Understanding the exact molecular targets of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could lead to the development of more potent and selective analogs. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone in vivo. This could help to optimize dosing regimens and identify potential drug interactions. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone could be studied in animal models of various diseases to determine its potential therapeutic applications.
合成方法
The synthesis of 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone involves the reaction of ethyl cyanoacetate with aniline and 2,4-pentanedione in the presence of a base. The reaction yields 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone as a yellow crystalline solid with a melting point of 202-204°C.
科学研究应用
2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-anilino-5-ethyl-6-methyl-4(3H)-pyrimidinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
2-anilino-5-ethyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-3-11-9(2)14-13(16-12(11)17)15-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZCWLIMGLKKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-6-methyl-2-(phenylamino)pyrimidin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 3-(2-fluorobenzyl)-1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6121456.png)

![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-3-butenamide](/img/structure/B6121460.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B6121473.png)
![N-ethyl-1-(2-methoxyethyl)-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6121482.png)

![4-methyl-N-[1-(1-piperidinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B6121486.png)
![(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6121489.png)
![ethyl 3-benzyl-1-{[(3,4-dimethoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6121509.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6121521.png)